molecular formula C21H27NO4 B14682439 Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- CAS No. 31848-07-4

Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)-

Cat. No.: B14682439
CAS No.: 31848-07-4
M. Wt: 357.4 g/mol
InChI Key: XWFDMHFAEKJJJZ-UHFFFAOYSA-N
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Description

Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- is a complex organic compound that features a morpholine ring substituted with a 2,6-dimethoxy-alpha-phenyl-p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- typically involves the reaction of morpholine with a suitable halogenated precursor of the 2,6-dimethoxy-alpha-phenyl-p-tolyl group. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes the preparation of the halogenated precursor, followed by its reaction with morpholine under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog with a similar ring structure but lacking the 2,6-dimethoxy-alpha-phenyl-p-tolyl group.

    Piperidine: Another secondary amine with a similar ring structure but different substituents.

    Tetrahydrofuran: An ether with a similar ring structure but lacking the amine group.

Uniqueness

Morpholine, 4-(2-((2,6-dimethoxy-alpha-phenyl-p-tolyl)oxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

31848-07-4

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

4-[2-(4-benzyl-2,6-dimethoxyphenoxy)ethyl]morpholine

InChI

InChI=1S/C21H27NO4/c1-23-19-15-18(14-17-6-4-3-5-7-17)16-20(24-2)21(19)26-13-10-22-8-11-25-12-9-22/h3-7,15-16H,8-14H2,1-2H3

InChI Key

XWFDMHFAEKJJJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCCN2CCOCC2)OC)CC3=CC=CC=C3

Origin of Product

United States

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